(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine
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Overview
Description
(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine is a chiral amine compound featuring a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom on the pyridine ring and the chiral center at the ethanamine moiety contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromopyridin-2-YL)ethan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chiral Amine Introduction: The brominated pyridine is then subjected to a chiral amination reaction. This can be achieved using a chiral amine source and a suitable catalyst to introduce the ethanamine moiety with the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalytic Processes: Employing chiral catalysts to ensure high enantioselectivity and yield.
Purification Techniques: Using advanced purification methods such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated amines.
Scientific Research Applications
(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Employed in the synthesis of complex organic molecules due to its reactivity and chiral nature.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromopyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Chloropyridin-2-YL)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(S)-1-(3-Fluoropyridin-2-YL)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
(S)-1-(3-Iodopyridin-2-YL)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
(S)-1-(3-Bromopyridin-2-YL)ethan-1-amine is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions with molecular targets, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
(1S)-1-(3-bromopyridin-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDQMJUOIHNSKT-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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